N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its diverse applications in scientific research This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, including potential anti-inflammatory, antioxidant, or anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
Result of Action
, it’s known that the compound has shown antiulcer effects in animal studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituent groups on the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar in structure but lacks the chromene core.
8-Methoxy-2-oxo-2H-chromene-3-carboxamide: Similar but lacks the dimethoxyphenyl group.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of its chromene core and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial purposes.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-25-16-8-7-13(11-18(16)27-3)9-10-22-20(23)15-12-14-5-4-6-17(26-2)19(14)28-21(15)24/h4-8,11-12H,9-10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAFPQYISYCEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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